Fraxinol

Descripción general

Descripción

Métodos De Preparación

Fraxinol can be synthesized through several routes. One method involves the biosynthesis of fraxetin, a related coumarin, using engineered Escherichia coli. This process includes the hydroxylation of scopoletin by scopoletin 8-hydroxylase . Another approach involves the chemical synthesis from benzaldehyde derivatives, which are commonly used as precursors . Industrial production methods often utilize plant extraction techniques, where this compound is isolated from species such as Fraxinus rhynchophylla .

Análisis De Reacciones Químicas

Fraxinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: It can be reduced under specific conditions to yield other hydroxycoumarin derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Aplicaciones Científicas De Investigación

Melanogenesis Stimulation

Overview

Fraxinol has been shown to stimulate melanogenesis, the biological process responsible for melanin production in skin cells. This property is particularly significant for developing treatments for skin pigmentation disorders and enhancing skin protection against UV radiation.

Mechanism of Action

Research indicates that this compound enhances melanin production in B16F10 mouse melanoma cells through several mechanisms:

- Increased Tyrosinase Activity : this compound treatment leads to a concentration-dependent increase in tyrosinase activity, a key enzyme in melanin biosynthesis. Studies show that this compound does not exhibit cytotoxicity at effective concentrations (20-100 μM) while significantly increasing intracellular melanin content .

- Upregulation of Melanogenic Enzymes : The compound promotes the expression of melanogenic enzymes such as tyrosinase and tyrosinase-related proteins (TRP-1 and TRP-2) at both mRNA and protein levels. This upregulation is crucial for enhancing melanin synthesis .

- Activation of CREB/MITF Pathway : this compound activates the cAMP response element-binding protein (CREB) signaling pathway, which subsequently increases the expression of microphthalmia-associated transcription factor (MITF). MITF is a transcription factor that regulates the expression of genes involved in melanogenesis .

Case Study 1: this compound's Effect on B16F10 Cells

A study conducted on B16F10 melanoma cells demonstrated that treatment with this compound resulted in:

- Melanin Content Increase : A significant increase in melanin content was observed, with levels rising approximately 2.5-fold compared to untreated controls.

- Tyrosinase Activity Enhancement : Both intracellular and cell-free tyrosinase activities were measured, confirming that this compound primarily enhances intracellular activity without affecting cell-free systems .

Case Study 2: Molecular Docking Studies

Molecular docking studies have revealed that this compound interacts with specific binding sites on target proteins involved in melanogenesis. The hydroxyl group at position 6 and the carbonyl group at position 2 of this compound are critical for forming hydrogen bonds with these proteins, enhancing its biological activity .

Potential Therapeutic Applications

Given its ability to stimulate melanin production, this compound holds promise for several therapeutic applications:

- Skin Protection : By enhancing melanin production, this compound may help protect skin cells from UV-induced damage, potentially reducing the risk of skin cancer.

- Cosmetic Uses : The compound could be incorporated into skincare products aimed at promoting an even skin tone and treating hyperpigmentation disorders.

- Pharmaceutical Development : Further research into this compound's mechanisms may lead to the development of new drugs targeting pigmentation disorders or other dermatological conditions.

Summary Table of this compound Applications

Mecanismo De Acción

Fraxinol exerts its effects primarily through the protein kinase A-mediated pathway. It enhances melanogenesis by increasing the phosphorylation of cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB), which in turn upregulates the expression of microphthalmia-associated transcription factor (MITF) and melanogenic enzymes such as tyrosinase . This pathway is crucial for the production of melanin in melanocytes .

Comparación Con Compuestos Similares

Fraxinol is similar to other hydroxycoumarins such as isofraxidin (7-hydroxy-6,8-dimethoxycoumarin). Both compounds share similar biological activities, including antioxidant and melanogenesis-stimulating properties . this compound is unique in its specific molecular structure and its potent effect on melanogenesis via the CREB/MITF signaling pathway . Other similar compounds include esculetin and scopoletin, which are also derived from hydroxycinnamic acids and share similar biosynthetic pathways .

Actividad Biológica

Fraxinol is a naturally occurring hydroxycoumarin compound found in various plants, including Elsholtzia bodinieri and Prunus prostrata. Its biological activities have garnered significant attention in recent research, particularly concerning its anti-inflammatory effects, impact on lung injury, and role in melanogenesis. This article explores the biological activity of this compound, supported by data tables and research findings.

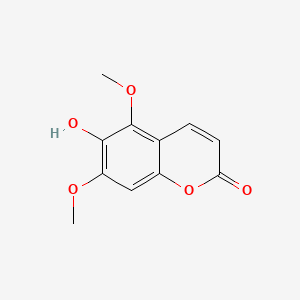

Chemical Structure and Properties

This compound is identified by the chemical formula CHO and has been classified under hydroxycoumarins. Its structure contributes to its diverse biological properties, making it a subject of interest in pharmacological studies .

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. One notable study investigated its effects on lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice. The results indicated that this compound administration reduced lung injury scores and mitigated apoptosis and inflammation markers.

Key Findings from LPS-Induced ALI Study

| Dosage (mg/kg) | Lung Injury Score (%) | Apoptosis Reduction (%) | NLRP3 Activation Reduction (%) |

|---|---|---|---|

| Control | 100 | - | - |

| 20 | 10.4 | 18.3 | 30.0 |

| 40 | 31.2 | 30.2 | 47.7 |

| 80 | 50.3 | 55.6 | 63.6 |

This compound significantly decreased the levels of inflammatory cytokines such as TNF-α and IL-1β in bronchoalveolar lavage fluid (BALF), suggesting its potential as a therapeutic agent for inflammatory diseases .

The mechanism through which this compound exerts its anti-inflammatory effects involves the modulation of the renin-angiotensin system (RAS). Specifically, this compound was shown to equilibrate the levels of angiotensin-converting enzyme (ACE), angiotensin II (Ang II), and their respective receptors, thereby reducing inflammation .

Melanogenesis Stimulation

In addition to its anti-inflammatory properties, this compound has been found to stimulate melanogenesis, which is the process of melanin production in skin cells. A study on B16-F10 mouse melanoma cells revealed that treatment with this compound increased melanin content and tyrosinase activity in a concentration-dependent manner without causing cytotoxicity.

Key Findings from Melanogenesis Study

| Concentration (μM) | Melanin Content Increase (%) | Tyrosinase Activity Increase (%) |

|---|---|---|

| Control | - | - |

| 25 | 20 | 25 |

| 50 | 40 | 50 |

| 100 | 60 | 75 |

This compound enhanced the mRNA expression of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein-1 (TRP1), and TRP2, indicating its role in promoting pigmentation through the activation of the cAMP signaling pathway .

Propiedades

IUPAC Name |

6-hydroxy-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)11(15-2)10(8)13/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPNOAHYDPHKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197558 | |

| Record name | Fraxinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-28-2 | |

| Record name | Fraxinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fraxinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRAXINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U330651DTI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.